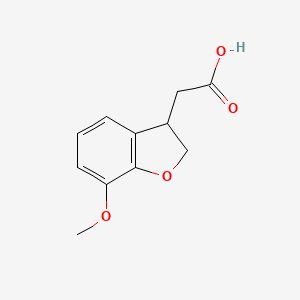
7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may vary, but typical reagents include halogens or nucleophiles.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown potential in biological studies, including anti-tumor and antibacterial activities.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, influencing biological processes such as cell growth and apoptosis . The exact mechanism may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
6-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)boronic acid: Another benzofuran derivative with similar structural features.
Other Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran core and exhibit diverse biological activities.
Uniqueness: 7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid is unique due to its specific functional groups and the resulting biological activities.
Properties
CAS No. |
93198-73-3 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(7-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-2-3-8-7(5-10(12)13)6-15-11(8)9/h2-4,7H,5-6H2,1H3,(H,12,13) |
InChI Key |
YBXAMIJYESDTBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCC2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[2-[(5R,6R,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-18-hydroxy-5,9,11-trimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B12334532.png)

![5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12334548.png)

![6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12334566.png)

![Thymidine, 3'-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-(hydroxymethyl)-](/img/structure/B12334582.png)

![hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride](/img/structure/B12334597.png)



![Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[2-(dibutylamino)ethoxy]phenyl]-](/img/structure/B12334610.png)
